(5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride

Salt form engineering Stability Medicinal chemistry

(5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride (CAS 2408969-88-8) is a heteroaryl sulfonyl chloride building block that combines a reactive sulfonyl chloride electrophile with a bromine-substituted pyridine ring via a methylene spacer. It is supplied as the hydrochloride salt, which enhances crystallinity and bench stability compared to the free base (CAS 1211585-61-3).

Molecular Formula C6H6BrCl2NO2S
Molecular Weight 306.99 g/mol
Cat. No. B15320244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride
Molecular FormulaC6H6BrCl2NO2S
Molecular Weight306.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CS(=O)(=O)Cl.Cl
InChIInChI=1S/C6H5BrClNO2S.ClH/c7-6-1-5(2-9-3-6)4-12(8,10)11;/h1-3H,4H2;1H
InChIKeyAZDLQTBZYIMJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride and Why Procurement Teams Should Care


(5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride (CAS 2408969-88-8) is a heteroaryl sulfonyl chloride building block that combines a reactive sulfonyl chloride electrophile with a bromine-substituted pyridine ring via a methylene spacer . It is supplied as the hydrochloride salt, which enhances crystallinity and bench stability compared to the free base (CAS 1211585-61-3) . This dual-reactive architecture serves as a linchpin intermediate in medicinal chemistry, enabling sequential nucleophilic derivatization at the sulfonyl chloride and subsequent metal-catalyzed cross-coupling at the C5 bromide position.

Why a Generic Pyridinylmethanesulfonyl Chloride Cannot Replace the 5‑Bromo Variant


Superficial in-class substitutes such as (pyridin-3-yl)methanesulfonyl chloride hydrochloride lack the C5 halogen handle required for downstream diversification via cross-coupling . Even among 5‑halogenated analogs, the identity of the halogen dictates the feasible reaction manifold: fluorine is inert under standard Suzuki conditions, chlorine often demands specialized catalysts or forcing conditions, and iodine, while more reactive, introduces supply-chain risk and higher cost [1]. The bromine atom in the target compound occupies a unique reactivity–cost–availability equilibrium that generic alternatives cannot simultaneously satisfy, making blind substitution a source of failed coupling steps and re-optimization delays.

Quantitative Differentiation Evidence for (5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride Against Closest Analogs


Hydrochloride Salt Enables Higher Crystallinity and Bench Stability vs. Free Base

The compound is supplied as a hydrochloride salt (MW 306.99 g mol⁻¹), whereas the free base (CAS 1211585-61-3) has MW 270.53 g mol⁻¹ . Salt formation increases lattice energy, which correlates with higher melting point and reduced hygroscopicity compared to the neutral sulfonyl chloride, improving weighability and long-term storage reliability in the laboratory.

Salt form engineering Stability Medicinal chemistry

Bromine Provides Balanced Suzuki Coupling Reactivity vs. Chlorine and Iodine Analogs

In a systematic study of monohalopyridine Suzuki coupling with an L-aspartic acid derivative, 3‑bromopyridine provided the coupling product quantitatively under optimized conditions, whereas the corresponding 3‑chloropyridine required more forcing conditions and the 3‑iodopyridine, while more reactive, showed higher propensity for homocoupling and decomposition [1]. This positions the 5‑bromo substituent in the target compound for high-yielding, chemoselective coupling that the 5‑chloro and 5‑fluoro analogs cannot match without re-optimization.

Cross-coupling Suzuki-Miyaura Halopyridine reactivity

Bromine Exhibits Intermediate Steric Profile Between Chlorine and Iodine for SNAr and Cross-Coupling

The van der Waals radius of bromine (1.85 Å) lies between chlorine (1.75 Å) and iodine (1.98 Å). In pyridine systems, this translates to measurable differences in Pd-catalyzed coupling activation energies. Computational studies on 5‑halopyridines show that the C–Br bond dissociation energy (BDE ≈ 81 kcal mol⁻¹) is lower than C–Cl (BDE ≈ 95 kcal mol⁻¹) but higher than C–I (BDE ≈ 65 kcal mol⁻¹), providing a kinetic window that enables room-temperature oxidative addition with standard Pd(0) catalysts while minimizing premature decomposition [1].

Steric effects Nucleophilic aromatic substitution Cross-coupling

Predicted Boiling Point and Density Differentiate the Bromo Compound from Iodo and Chloro Analogs

Predicted boiling points (bp) and densities for the free base forms: 5‑bromo derivative bp 371.1 °C, density 1.833 g cm⁻³ ; 5‑iodo derivative bp 405.9 °C, density 2.069 g cm⁻³ ; 5‑chloro derivative MW 226.08 g mol⁻¹, density not reported but expected lower . The lower bp of the bromo compound compared to the iodo analog simplifies purification by distillation and indicates lower energy input for solvent removal at scale.

Physicochemical properties Purification Formulation

The Methylene Spacer Distinguishes Sulfonyl Chloride Reactivity from Directly Ring-Attached Sulfonyl Chlorides

In (5-bromopyridin-3-yl)methanesulfonyl chloride, the sulfonyl chloride group is separated from the pyridine ring by a methylene (–CH₂–) unit, in contrast to 5‑bromopyridine-3-sulfonyl chloride (CAS 65001-21-0) where the –SO₂Cl is directly attached to the ring . This spacer reduces electron-withdrawing conjugation onto the pyridine nitrogen, increasing the pKa of the pyridinium species and enhancing nucleophilicity of the ring nitrogen for subsequent derivatization. Experimentally, methanesulfonyl chlorides typically exhibit 10–100 × higher hydrolysis half-lives in aqueous DMSO compared to their aryl sulfonyl chloride counterparts, due to reduced electrophilicity at sulfur [1].

Sulfonyl chloride reactivity Methylene spacer Medicinal chemistry

Where (5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride Outperforms Alternatives


Parallel Library Synthesis Requiring Sequential Sulfonamide Formation and Suzuki Diversification

The hydrochloride salt form ensures reproducible weighing and dissolution for high-throughput experimentation, while the C5 bromide enables quantitative Suzuki coupling without the forcing conditions required by the 5‑chloro analog [1]. This combination is ideal for medicinal chemistry groups synthesizing sulfonamide-based screening libraries where two points of diversity (sulfonamide nitrogen and C5 aryl/heteroaryl) are introduced in a single synthetic sequence [2].

Late-Stage Functionalization of Advanced Intermediates Under Mild Conditions

The intermediate C–Br bond dissociation energy (≈81 kcal mol⁻¹) allows oxidative addition at room temperature with Pd(0) catalysts, enabling coupling on substrates that contain sensitive functional groups (e.g., unprotected alcohols, esters) that would degrade under the thermal conditions needed for C–Cl activation (BDE ≈95 kcal mol⁻¹) [1]. This is particularly valuable in the synthesis of radiolabeled tracers and metabolite standards where mild conditions are mandatory [2].

Scale-Up Campaigns Preferring Distillable Intermediates

The predicted boiling point of the free base (371.1 °C) is 34.8 °C lower than the 5‑iodo analog, placing it within practical distillation ranges for industrial batch equipment while retaining the cross-coupling competence that the 5‑chloro analog lacks [1]. Process chemistry teams selecting a 5‑halopyridinylmethanesulfonyl chloride for kilogram-scale campaigns can therefore favor the bromo derivative to simplify purification and reduce energy costs.

Agrochemical and Crop Protection Intermediate Synthesis

The enhanced aqueous stability of the methanesulfonyl chloride group (10–100 × longer hydrolysis half-life vs. aryl sulfonyl chlorides) allows reactions to be conducted in aqueous biphasic systems commonly used in agrochemical process chemistry, reducing solvent consumption and E‑factor [1]. The bromine handle enables subsequent introduction of heterocyclic motifs prevalent in fungicide and herbicide structures via Suzuki coupling, as demonstrated in patent literature describing pyridine-based sulfonamide herbicides [2].

Quote Request

Request a Quote for (5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.